molecular formula C9H16FN B13327933 8-Fluoro-1-azaspiro[4.5]decane

8-Fluoro-1-azaspiro[4.5]decane

Cat. No.: B13327933
M. Wt: 157.23 g/mol
InChI Key: ZIOBHUOEBKJNBR-UHFFFAOYSA-N
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Description

8-Fluoro-1-azaspiro[4.5]decane: is a chemical compound with the molecular formula C9H15F2N. It belongs to the spirocyclic class of compounds and contains a fluorine atom. The compound’s structure features a spiro[4.5]decane ring system with an additional fluorine substituent.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 8-fluoro-1-azaspiro[4.5]decane. One notable method involves the reaction of commercially available reagents, such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro . This approach provides a convenient way to access the compound.

Reaction Conditions: The specific reaction conditions for the synthesis of this compound may vary depending on the chosen route. Researchers typically optimize reaction temperatures, solvents, and catalysts to achieve high yields.

Industrial Production Methods: While industrial-scale production methods are not widely documented, the compound’s synthesis likely involves scalable processes based on the established synthetic routes.

Chemical Reactions Analysis

Reactivity: 8-Fluoro-1-azaspiro[4.5]decane can participate in various chemical reactions, including:

    Substitution Reactions: The fluorine atom can undergo nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: Depending on the functional groups present, the compound may be oxidized or reduced.

    Ring-Opening Reactions: The spirocyclic ring system can open under specific conditions.

Common Reagents and Conditions:

    Fluorination: Reagents like hydrogen fluoride (HF) or fluorinating agents facilitate fluorination.

    Reduction: Common reducing agents (e.g., lithium aluminum hydride, NaBH) can reduce functional groups.

    Substitution: Nucleophiles (e.g., amines, alkoxides) can replace the fluorine atom.

Major Products: The major products depend on the specific reaction. For example, fluorination leads to this compound, while reduction may yield different derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Fluorinated Ligands: Its fluorine substituent makes it valuable for ligand design.

Biology and Medicine:

    Drug Discovery: 8-Fluoro-1-azaspiro[4.5]decane derivatives may exhibit biological activity, making them potential drug candidates.

    Receptor Binding: Investigating its interaction with biological receptors (e.g., sigma receptors) is crucial.

Industry:

    Fine Chemicals: The compound finds applications in fine chemical synthesis.

    Materials Science: It may contribute to novel materials development.

Mechanism of Action

The exact mechanism by which 8-fluoro-1-azaspiro[4.5]decane exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While no direct analogs are mentioned, researchers often compare this compound with related spirocyclic structures. Its uniqueness lies in the combination of the spiro[4.5]decane ring system and the fluorine substituent.

Properties

Molecular Formula

C9H16FN

Molecular Weight

157.23 g/mol

IUPAC Name

8-fluoro-1-azaspiro[4.5]decane

InChI

InChI=1S/C9H16FN/c10-8-2-5-9(6-3-8)4-1-7-11-9/h8,11H,1-7H2

InChI Key

ZIOBHUOEBKJNBR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(CC2)F)NC1

Origin of Product

United States

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